molecular formula C12H13N3O2 B1518058 ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate CAS No. 1155927-34-6

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1518058
CAS No.: 1155927-34-6
M. Wt: 231.25 g/mol
InChI Key: FPLKXBVURHUCAM-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 2-aminophenyl substituent at the pyrazole ring's N1 position and an ester group at C2. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications . This article provides a detailed comparison of this compound with structurally related analogs, emphasizing substituent effects on physicochemical properties, synthesis, and bioactivity.

Properties

IUPAC Name

ethyl 1-(2-aminophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-8-15(14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKXBVURHUCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its pharmacological potential, drawing on various studies and findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with appropriate aryl amines under specific conditions. This process can be optimized through various methods, including microwave-assisted synthesis, which enhances yields and reduces reaction times .

The SAR studies indicate that modifications on the pyrazole ring and the substituents on the aromatic amine significantly influence the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance anti-inflammatory and anticancer properties .

Biological Activities

This compound exhibits a spectrum of biological activities:

1. Anti-inflammatory Activity

  • The compound has demonstrated significant anti-inflammatory effects in various models. In one study, it was shown to inhibit COX-2 activity effectively, with selectivity indices suggesting a favorable safety profile compared to traditional NSAIDs .
  • Table 1: Anti-inflammatory Activity Comparison
    CompoundIC50 (μg/mL)Reference
    Ethyl 1-(2-aminophenyl)-...60.56
    Diclofenac54.65

2. Anticancer Activity

  • This compound has shown promising results against various cancer cell lines. Its mechanism involves the inhibition of key kinases such as BRAF(V600E) and EGFR, making it a potential candidate for targeted cancer therapies .
  • Table 2: Anticancer Activity Against Cell Lines
    Cell LineIC50 (μM)Reference
    A549 (Lung Cancer)45.0
    MCF-7 (Breast)38.5

3. Antibacterial and Antifungal Activities

  • The compound also exhibits antibacterial and antifungal properties, making it useful in treating infections caused by resistant strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as several fungal pathogens .
  • Table 3: Antimicrobial Activity
    MicroorganismMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 μg/mL
    Escherichia coli64 μg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Efficacy
In a carrageenan-induced paw edema model, administration of the compound significantly reduced inflammation compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .

Case Study 2: Anticancer Properties
A study evaluating the compound's effect on breast cancer cells showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodReagentsConditionsYield
Method A2-Aminophenyl hydrazine, ethyl acetoacetateReflux in ethanol75%
Method BEthyl 3-oxobutanoate, hydrazine hydrateHeating at 80°C for 4 hours85%

Biological Activities

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate exhibits various biological activities, making it a promising candidate for drug development. Research indicates its potential as an anticancer agent, anti-inflammatory compound, and neuroprotective agent.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR.

Case Study: Anticancer Efficacy

  • Study Reference:
  • Findings: this compound showed significant antiproliferative effects against lung and colorectal cancer cells with IC50 values in the micromolar range.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects

  • Study Reference:
  • Findings: In a murine model, treatment with this compound resulted in a significant reduction in inflammation markers compared to control groups.

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions:

Neurological Disorders

Research indicates that pyrazole derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

  • Study Reference:
  • Findings: The compound demonstrated protective effects on neuronal cells subjected to oxidative stress, suggesting potential applications in neurodegenerative disease management.

Cardiovascular Health

Some studies have suggested that pyrazole derivatives can exhibit antithrombotic activities, which may be beneficial in cardiovascular health management.

Case Study: Cardiovascular Studies

  • Study Reference:
  • Findings: Compounds with similar structures showed improved outcomes in murine models of arterial thrombosis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-aminophenyl group distinguishes the target compound from analogs with alternative aryl or alkyl substituents. Key structural analogs include:

Compound Name Substituents Key Structural Differences Biological Relevance Reference
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate N1: 2-bromophenyl; C5: amino Bromine vs. amino on phenyl; amino at C5 Altered electronic properties; potential halogen bonding
Ethyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8j) N1: 4-chlorophenyl; C5: methoxy-oxoethyl Chlorine vs. amino; ester at C5 Enhanced lipophilicity; herbicidal activity
Ethyl 1-(4-methoxyphenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8g) N1: 4-methoxyphenyl; C5: methoxy-oxoethyl Methoxy vs. amino; ester at C5 Improved solubility; antifungal applications
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate N1: phenyl; C5: phenyl; C4: ester Phenyl at C5; ester at C4 Broad-spectrum antibacterial activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Increase lipophilicity and stability but reduce hydrogen-bonding capacity compared to the 2-aminophenyl group .
  • Electron-Donating Groups (e.g., methoxy, amino): Enhance solubility and intermolecular interactions.

Key Observations :

  • Base-Mediated Alkylation : Common for introducing aryl/alkyl groups (e.g., K₂CO₃ in CH₃CN) .
  • Chromatography : Essential for purifying analogs with hydrophobic substituents (e.g., fluorobenzyl) .

Physicochemical and Spectroscopic Properties

Comparative data for melting points, yields, and NMR shifts:

Compound Melting Point (°C) Yield ¹H NMR δ (Key Signals) Reference
Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate Not reported N/A N/A N/A
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) 199–200 62% δ 8.10 (s, 1H, OH), 7.65 (d, J = 8.5 Hz, ArH)
Ethyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8j) 106–108 66% δ 4.30 (q, J = 7.1 Hz, OCH₂CH₃), 3.75 (s, OCH₃)
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Oil 61% δ 4.40 (t, J = 6.2 Hz, BrCH₂), 3.85 (s, OCH₃)

Key Observations :

  • Melting Points : Hydroxyphenyl derivatives (e.g., 30f) exhibit higher melting points due to hydrogen bonding .
  • NMR Shifts : Esters (δ ~4.30 ppm) and methoxy groups (δ ~3.75 ppm) are consistent across analogs .

Key Observations :

  • Halogenated Derivatives : Exhibit enhanced antibacterial activity due to halogen bonding (e.g., 8j, 9) .
  • Hydroxyphenyl Groups : Improve anticancer activity via pro-oxidant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

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